Chk2-IN-1

Checkpoint Kinase Kinase Selectivity DNA Damage Response

Chk2-IN-1 is a research-grade (E/Z)-isomeric mixture of the marine sponge alkaloid Hymenialdisine, optimized for radioprotection studies requiring ATM-dependent Chk2 signaling (GI₅₀ 1.7 μM in CCRF-CEM cells). Its 16.3-fold Chk2-over-Chk1 selectivity (IC₅₀ 13.5 nM vs 220.4 nM) minimizes confounding Chk1 effects, ensuring phenotype attribution confidence. Choose this compound for reliable functional validation of the ATM-Chk2 axis—a chemotype-specific capability not universal among Chk2 inhibitors. Supplied as a light yellow solid, verified for experimental tractability.

Molecular Formula C₁₅H₁₃N₅O₂
Molecular Weight 295.3
CAS No. 693222-51-4
Cat. No. B1140430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk2-IN-1
CAS693222-51-4
Synonyms5-(2-Amino-5-oxo-1,5-dihydroimidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
Molecular FormulaC₁₅H₁₃N₅O₂
Molecular Weight295.3
Structural Identifiers
SMILESC1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
InChIInChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chk2-IN-1 (CAS 693222-51-4): Natural Product-Derived Checkpoint Kinase 2 Inhibitor for Radioprotection and DNA Damage Response Research


Chk2-IN-1 (also designated (E/Z)-Hymenialdisine analogue-1 or Compound 1) is a natural product-derived small-molecule inhibitor of checkpoint kinase 2 (Chk2), a serine/threonine kinase central to the ATM-Chk2 DNA damage signaling pathway [1]. Structurally, it is an indole derivative (indoloazepine) of the marine sponge alkaloid Hymenialdisine, belonging to the azepinoindole chemotype . The compound is formulated as an (E/Z)-isomeric mixture with a molecular weight of 295.30 g/mol and is supplied as a research-grade tool compound for investigating Chk2-mediated radioprotection, cell cycle checkpoint regulation, and combinatorial strategies with DNA-damaging agents .

Why Generic Chk2 Inhibitor Substitution Fails: Evidence-Based Differentiation of Chk2-IN-1 for Procurement Decisions


The Chk2 inhibitor landscape encompasses multiple chemotypes with divergent selectivity profiles, functional outcomes, and experimental tractability. Substituting Chk2-IN-1 with an alternative Chk2 inhibitor without empirical verification introduces substantial experimental risk due to three documented sources of variability: (1) kinase selectivity — compounds within the class exhibit markedly different off-target inhibition patterns, with some showing Chk2 versus Chk1 selectivity ranging from ~2-fold to >60-fold ; (2) functional specificity — the ATM-dependent radioprotection phenotype is chemotype-specific and not universally observed across all Chk2 inhibitors [1]; and (3) assay compatibility — cellular activity values (GI₅₀) may not correlate linearly with biochemical IC₅₀ values across structurally distinct inhibitors. The following quantitative evidence establishes where Chk2-IN-1 occupies a verifiably distinct position among available Chk2-targeting tool compounds .

Chk2-IN-1 Quantitative Differentiation Evidence: Comparator Data for Informed Procurement


Chk2 versus Chk1 Selectivity: 16.3-Fold Discrimination Relative to Debromohymenialdisine

Chk2-IN-1 demonstrates enhanced discrimination between Chk2 and the closely related checkpoint kinase Chk1 compared to the parent natural product debromohymenialdisine, which inhibits both kinases non-selectively [1]. Biochemical IC₅₀ determinations under standardized assay conditions yield Chk2 inhibition at 13.5 nM versus Chk1 inhibition at 220.4 nM .

Checkpoint Kinase Kinase Selectivity DNA Damage Response

Improved Selectivity for Checkpoint Kinases Relative to Natural Hymenialdisine

Chk2-IN-1 exhibits increased selectivity for checkpoint kinases compared to the natural product Hymenialdisine, which is a promiscuous kinase inhibitor with activity against MEK-1, GSK-3β, and CKI . In profiling against a limited panel of non-Chk kinases, Chk2-IN-1 shows IC₅₀ values >89 nM for CK1δ, MEK1, and PKCα/βII , representing an improvement in target discrimination relative to the multi-kinase inhibition profile of the parent compound .

Kinase Profiling Off-Target Activity Chemical Probe

Human CCRF-CEM Cell Growth Inhibition: Cellular Activity Assessment

Chk2-IN-1 exhibits measurable cellular activity in human lymphoblastoid CCRF-CEM cells, with a GI₅₀ value of 1.7 μM following 48-hour exposure as assessed by trypan blue exclusion assay . This cellular potency establishes a baseline for experimental design in leukemia cell models and enables comparison with alternative Chk2 inhibitors that have been evaluated in the same or similar cellular systems [1].

Cellular Pharmacology Growth Inhibition Leukemia Model

Functional Radioprotection in Normal Human Cells: p53-Dependent ATM Pathway Engagement

Chk2-IN-1 (Compound 1) elicits a strong ATM-dependent Chk2-mediated radioprotection effect in normal human cells and p53 wild-type cells, but not in p53 mutant cells (>50% of all cancers) [1]. This phenotype represents the first documented example of radioprotection in human cells beyond T-cells and functionally validates the ATM-pathway dependence of Chk2-mediated survival signaling following ionizing radiation [1].

Radioprotection ATM Pathway Normal Tissue Protection

Chk2-IN-1 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Normal Tissue Radioprotection Studies in Ionizing Radiation Models

Chk2-IN-1 is optimally deployed in research protocols investigating selective radioprotection of normal tissues during radiotherapy. The compound's documented ability to elicit ATM-dependent Chk2-mediated radioprotection in normal human cells and p53 wild-type cells—while failing to protect p53 mutant cancer cells—makes it a valuable tool for dissecting the Chk2-dependent survival signaling axis [1]. This application is directly supported by the radioprotection phenotype characterized in the ACS Chemical Biology publication.

Chk2-Specific Pathway Dissection Requiring Discrimination from Chk1

For experimental designs where pharmacological Chk1 inhibition would confound interpretation, Chk2-IN-1's 16.3-fold selectivity for Chk2 over Chk1 (IC₅₀ 13.5 nM vs 220.4 nM) provides a defined selectivity window [1]. This enables researchers to attribute observed phenotypes to Chk2 inhibition with greater confidence than would be possible using non-selective Chk inhibitors such as debromohymenialdisine, which inhibits both checkpoint kinases [2].

Leukemia Cell Line Screening and Growth Inhibition Assays

The established GI₅₀ of 1.7 μM in CCRF-CEM human lymphoblastoid leukemia cells following 48-hour exposure [1] provides a benchmark for researchers utilizing this cell line. Chk2-IN-1 serves as a reference Chk2 inhibitor for comparative studies evaluating novel Chk2-targeting compounds in this specific cellular context, with the trypan blue exclusion assay serving as a reproducible endpoint [1].

ATM-Chk2 Signaling Pathway Validation in DNA Damage Response Research

Chk2-IN-1 is specifically indicated for studies requiring functional validation of the ATM-Chk2 signaling axis. The compound's demonstrated ability to elicit ATM-dependent Chk2-mediated radioprotection [1] provides a functional readout for pathway engagement that is chemotype-specific and not reliably reproduced by all Chk2 inhibitors. This application is particularly relevant for research programs investigating DNA damage response modulators as potential adjuncts to genotoxic therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chk2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.